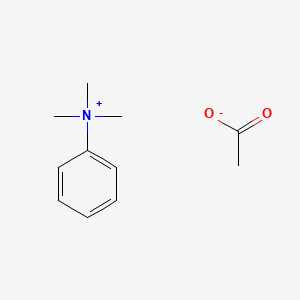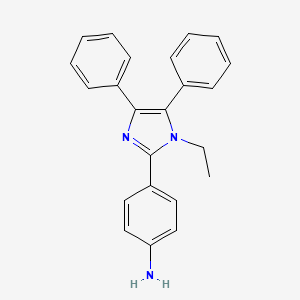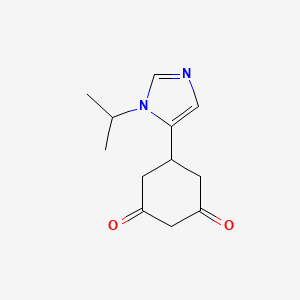
5-(1-Isopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Isopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione is a compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the imidazole ring in its structure adds to its versatility and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione typically involves the condensation of isobutylideneacetone with ethyl malonate, followed by a series of reactions including aldol condensation, Dieckmann-type annulation, and ester hydrolysis . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and continuous flow processes to optimize the yield and efficiency of the synthesis. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
5-(1-Isopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
5-(1-Isopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 5-(1-Isopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The imidazole ring in its structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
相似化合物的比较
Similar Compounds
Similar compounds include other cyclohexane-1,3-dione derivatives and imidazole-containing compounds. Examples include:
- 5-Isopropyl-1,3-cyclohexanedione
- 1H-Imidazole-4-carboxaldehyde
- 2-(1H-Imidazol-4-yl)ethanol
Uniqueness
The uniqueness of 5-(1-Isopropyl-1H-imidazol-5-yl)cyclohexane-1,3-dione lies in its specific combination of the cyclohexane-1,3-dione core with the imidazole ring. This structure provides it with a unique set of chemical and biological properties, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC 名称 |
5-(3-propan-2-ylimidazol-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)14-7-13-6-12(14)9-3-10(15)5-11(16)4-9/h6-9H,3-5H2,1-2H3 |
InChI 键 |
HYPFLVMOLZPQEV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=NC=C1C2CC(=O)CC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-Hydroxyethoxy)ethyl]-3-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B15217724.png)
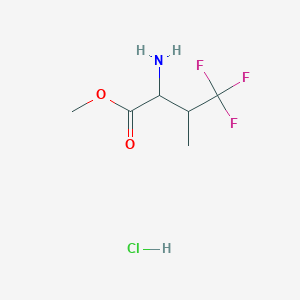
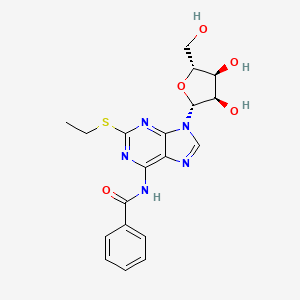
![6-Bromo-2-(3-iodo-phenyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B15217753.png)
![2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one](/img/structure/B15217770.png)
![1-Benzyl-5-(benzyloxy)-4-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B15217773.png)
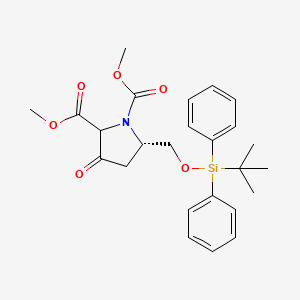
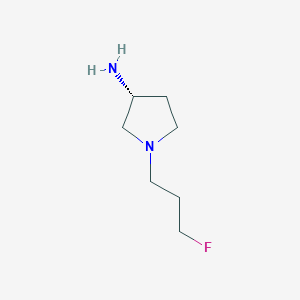
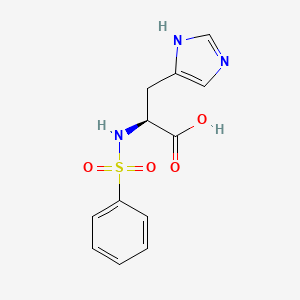
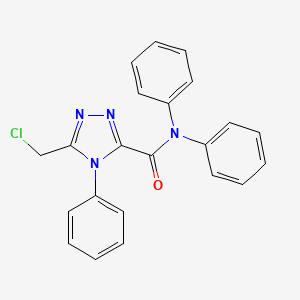
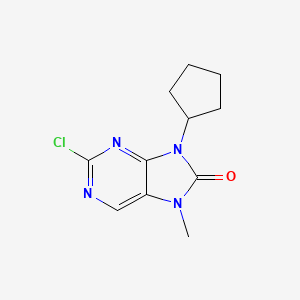
![6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine](/img/structure/B15217799.png)
